N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyano group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been found to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of the compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Related compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
Related compounds modulated biomarkers of signaling through pkb in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The synthesis of related compounds has been found to be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating . The resulting cyanoacetamide derivatives can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using specific catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-cyanoacetamide: A precursor in the synthesis of N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide.
2-amino-N-benzylquinoline-3-carboxamide: A product of reductive cyclization of cyanocinnamides.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a cyano group and a benzyl group
Properties
IUPAC Name |
N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c24-18-23(12-6-1-2-7-13-23)26-21(28)17-27-14-10-20(11-15-27)22(29)25-16-19-8-4-3-5-9-19/h3-5,8-9,20H,1-2,6-7,10-17H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSVVEKKOXJKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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